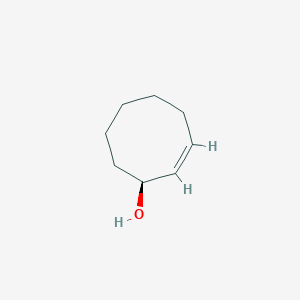

(S,E)-Cyclooct-2-enol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H14O |

|---|---|

分子量 |

126.20 g/mol |

IUPAC 名称 |

(1S,2E)-cyclooct-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4+/t8-/m1/s1 |

InChI 键 |

UJZBDMYKNUWDPM-YZCDNWJKSA-N |

手性 SMILES |

C1CC/C=C/[C@H](CC1)O |

规范 SMILES |

C1CCC=CC(CC1)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,E)-Cyclooct-2-enol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,E)-Cyclooct-2-enol is a chiral allylic alcohol that holds significance as a versatile building block in asymmetric synthesis. Its unique eight-membered ring structure, coupled with the presence of a stereocenter and a reactive double bond, makes it a valuable precursor for the synthesis of complex molecular architectures, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation relevant to researchers in the fields of organic chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound, with the chemical formula C8H14O, is a colorless oil. Its structure consists of an eight-membered carbon ring containing a trans-configured double bond and a hydroxyl group at a stereogenic center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93301-76-9 | [1] |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless oil | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Spectroscopic Data:

Expected ¹H NMR (proton nuclear magnetic resonance) signals:

-

Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the protons of the trans-double bond.

-

A signal for the proton attached to the carbon bearing the hydroxyl group (carbinol proton) in the region of δ 3.5-4.5 ppm.

-

A complex multiplet pattern in the aliphatic region (δ 1.0-2.5 ppm) for the methylene (B1212753) protons of the cyclooctane (B165968) ring.

Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) signals:

-

Signals for the olefinic carbons in the range of δ 125-140 ppm.

-

A signal for the carbon attached to the hydroxyl group around δ 65-75 ppm.

-

Multiple signals in the aliphatic region (δ 20-40 ppm) for the other ring carbons.

Expected IR (infrared) spectroscopy bands:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A band around 3010-3050 cm⁻¹ for the C-H stretching of the vinylic protons.

-

A band around 1640-1680 cm⁻¹ for the C=C stretching of the trans-double bond.

Expected Mass Spectrometry (MS) data:

-

The molecular ion peak (M⁺) would be expected at m/z = 126.

Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through the kinetic resolution of racemic (E)-cyclooct-2-enol using enzymatic methods. Lipases, particularly Candida antarctica lipase (B570770) B (CaLB), have shown high efficiency and enantioselectivity in the acylation of cyclic allylic alcohols.[2][3]

Preparation of Racemic (E)-Cyclooct-2-enol

The racemic starting material can be prepared from cyclooctene (B146475) oxide via isomerization.

Experimental Protocol: Synthesis of racemic (E)-Cyclooct-2-enol

-

Reaction Setup: To a solution of cyclooctene oxide in an appropriate aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

-

Reaction Execution: The base will deprotonate a carbon adjacent to the epoxide, leading to a ring-opening and rearrangement to form the allylic alcohol. The reaction mixture is typically stirred at low temperature for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford racemic (E)-cyclooct-2-enol.

Enzymatic Kinetic Resolution

The kinetic resolution of the racemic alcohol separates the enantiomers based on the differential rate of reaction of each enantiomer with an acyl donor in the presence of a lipase.

Experimental Protocol: Lipase-catalyzed kinetic resolution of (E)-Cyclooct-2-enol

-

Reaction Setup: In a flask, dissolve racemic (E)-cyclooct-2-enol in a suitable organic solvent (e.g., toluene (B28343) or hexane). Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, and the immobilized lipase (e.g., Novozym 435, which is immobilized CaLB).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

-

Reaction Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester. The enzyme is removed by filtration. The filtrate is concentrated, and the remaining this compound is separated from the acylated (R,E)-enantiomer by column chromatography.

Caption: Synthesis of this compound.

Reactions of this compound

As a chiral building block, this compound can undergo a variety of chemical transformations, allowing for the introduction of further complexity and the construction of target molecules.

-

O-Functionalization: The hydroxyl group can be protected, acylated, or converted into a leaving group for subsequent nucleophilic substitution reactions.

-

Epoxidation: The double bond can be epoxidized, leading to the formation of chiral epoxy alcohols, which are valuable intermediates.

-

Diels-Alder Reactions: The strained trans-double bond in the cyclooctene ring makes it a reactive dienophile in Diels-Alder reactions, particularly in strain-promoted cycloadditions. This reactivity is a cornerstone of its application in bioorthogonal chemistry.[4]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding enone, (E)-cyclooct-2-enone.

Caption: Reactions of this compound.

Applications in Drug Development and Research

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs and those of related cyclooctene derivatives are of significant interest in medicinal chemistry and chemical biology.

-

Bioorthogonal Chemistry: The strained trans-cyclooctene (B1233481) (TCO) moiety, which can be derived from cyclooctenols, is a key player in bioorthogonal "click chemistry". TCO derivatives react rapidly and specifically with tetrazines in inverse-electron-demand Diels-Alder reactions. This reaction is widely used for in vivo imaging, drug targeting, and studying biological processes in living systems due to its high biocompatibility and fast reaction kinetics.[4]

-

Scaffold for Bioactive Molecules: The cyclooctane ring is present in a number of natural products with interesting biological activities. Chiral cyclooctenols serve as valuable starting materials for the total synthesis of such compounds. The conformational flexibility and unique three-dimensional shape of the eight-membered ring can be exploited to design molecules with specific interactions with biological targets. Some cyclooctene derivatives have shown potential antimicrobial and anticancer activities.[5]

-

Probes for Studying Biological Pathways: The ability to attach cyclooctene moieties to biomolecules via bioorthogonal ligation allows for the development of chemical probes to study cellular signaling pathways. For instance, a TCO-modified ligand could be used to track its interaction with a specific receptor in real-time within a living cell.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for a related compound, (E)-Cyclooct-4-enol

| Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

|

| Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is for a related compound and should be used as a guideline. A specific safety data sheet (SDS) for this compound should be consulted before use.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis and chemical biology. Its efficient synthesis via enzymatic kinetic resolution provides access to enantiomerically pure material. The unique reactivity of its strained trans-double bond, particularly in bioorthogonal chemistry, positions it as a valuable tool for researchers in drug development and for the study of complex biological systems. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with interesting and useful properties.

References

- 1. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-环辛-4-烯醇 | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Structure and Stereochemistry of (S,E)-Cyclooct-2-enol

This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, a chiral allylic alcohol. The document details its three-dimensional conformation, the stereochemical designations of its chiral centers, and relevant experimental methodologies for its synthesis and characterization.

Molecular Structure and Stereochemistry

This compound is a cyclic alcohol with the chemical formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure consists of an eight-membered carbon ring containing a trans (E) double bond and a hydroxyl group. The stereochemistry of this molecule is defined by two key features:

-

Planar Chirality of the trans-Cyclooctene (B1233481) Ring: The inherent strain of the trans double bond within the eight-membered ring prevents the ring from being planar. This results in a chiral, non-superimposable mirror image, leading to the existence of enantiomers. Computational studies and experimental data on trans-cyclooctene derivatives indicate that the ring predominantly adopts a stable, chiral "crown" or "twist" conformation.[1][2] In the crown conformation, the carbon atoms are alternately positioned above and below the mean plane of the ring.[1]

-

Chirality at the Hydroxyl-Bearing Carbon: The carbon atom to which the hydroxyl group is attached (C-1) is a stereocenter. The designation "(S)" in this compound refers to the absolute configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.

The combination of these two chiral elements results in a specific diastereomer with distinct chemical and physical properties. The SMILES representation for this compound is O[C@@H]1/C=C/CCCCC1.

Diagram of Stereochemical Descriptors

Caption: Logical relationship between the molecular formula, stereocenters, and conformation of this compound.

Quantitative Data

| Property | Value (for trans-cyclooctene) | Reference |

| Ring-strain Energy | 16.7 kcal/mol | [1] |

| Racemization Energy Barrier | 35.6 kcal/mol |

Note: The presence of the hydroxyl group in this compound may slightly alter these values.

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic (E)-cyclooct-2-enol followed by kinetic resolution to isolate the desired (S)-enantiomer.

3.1. Synthesis of Racemic (E)-Cyclooct-2-enol via Photoisomerization

This protocol is adapted from the sensitized photoisomerization of (Z)-cyclooct-4-enol.[3]

Materials:

-

(Z)-Cyclooct-2-enol

-

Ethyl benzoate (B1203000) (sensitizer)

-

Cyclohexane (B81311) (solvent)

-

Aqueous silver nitrate (B79036) (AgNO₃) solution

-

150 W mercury vapor lamp

-

Quartz flask equipped with a stirrer

Procedure:

-

A two-phase system is prepared in a quartz flask with an upper layer of cyclohexane containing (Z)-cyclooct-2-enol and ethyl benzoate, and a lower aqueous layer containing silver nitrate.

-

The mixture is stirred continuously while being irradiated from the top with a 150 W mercury vapor lamp at a constant temperature (e.g., 20 °C).

-

During irradiation, the newly formed (E)-cyclooct-2-enol is continuously extracted into the aqueous phase through the formation of a silver complex.

-

The progress of the photoisomerization can be monitored by titrating the amount of the trans-isomer in the aqueous layer.

-

After the reaction reaches the desired conversion, the aqueous layer is separated.

-

Treatment of the aqueous phase with aqueous ammonia (B1221849) will break the silver complex, allowing for the extraction of (E)-cyclooct-2-enol into an organic solvent.

-

The organic extract is then washed, dried, and concentrated under reduced pressure to yield racemic (E)-cyclooct-2-enol.

Diagram of the Photoisomerization Workflow

Caption: Workflow for the synthesis of racemic (E)-cyclooct-2-enol.

3.2. Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase (B570770).

Materials:

-

Racemic (E)-cyclooct-2-enol

-

Immobilized lipase (e.g., Lipase PS from Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

-

Buffer solution (for hydrolysis)

-

Silica (B1680970) gel for column chromatography

Procedure (Acylation):

-

To a solution of racemic (E)-cyclooct-2-enol in an anhydrous organic solvent, add the immobilized lipase and the acyl donor.

-

The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by a suitable technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

-

At this point, the lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-cyclooct-2-enol) unreacted and enantiomerically enriched.

-

The enzyme is removed by filtration.

-

The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel to afford enantiomerically enriched this compound.

Procedure (Hydrolysis - for resolving the corresponding acetate):

-

Alternatively, the racemic alcohol can be fully acylated, and the resulting racemic acetate (B1210297) can be subjected to enzymatic hydrolysis.

-

The racemic acetate is dissolved in a suitable buffer/organic co-solvent mixture, and the lipase is added.

-

The lipase will selectively hydrolyze one enantiomer of the acetate, leading to the formation of the corresponding enantiomerically enriched alcohol and the unreacted acetate.

-

The reaction is monitored until approximately 50% conversion.

-

The mixture is then worked up and the components are separated by column chromatography.

Diagram of the Kinetic Resolution Process

Caption: General workflow for the lipase-catalyzed kinetic resolution of (E)-cyclooct-2-enol.

Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the presence of the trans double bond. The chemical shifts and coupling constants of the olefinic protons are characteristic of the (E)-configuration.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric excess (e.e.) of the resolved product. By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

-

Optical Rotation: The specific rotation of the purified this compound can be measured using a polarimeter. The sign of the rotation (dextrorotatory [+] or levorotatory [-]) is a characteristic physical property of the enantiomer.[4]

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or its specific use in drug development. However, trans-cyclooctene derivatives are widely used in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for labeling and imaging of biomolecules in living systems. The hydroxyl group in this compound could serve as a handle for further functionalization to create probes for such applications.

Conclusion

This compound is a chiral molecule whose stereochemistry is defined by both a stereocenter at the alcohol-bearing carbon and the planar chirality of the strained trans-cyclooctene ring. Its synthesis in enantiomerically pure form can be achieved through a combination of photoisomerization and enzymatic kinetic resolution. While specific quantitative data and biological applications are not yet widely reported, its structural features make it an interesting building block for chemical synthesis and a potential tool in bioorthogonal chemistry. Further research is needed to fully elucidate its properties and potential applications.

References

The Advent of Chiral Cyclooctenols: A Journey of Synthetic Innovation

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure complex molecules is a cornerstone of modern chemistry. Among these, chiral cyclooctenols represent a significant class of compounds with applications ranging from intermediates in natural product synthesis to key components in bioorthogonal chemistry. This in-depth technical guide explores the discovery and history of these fascinating molecules, detailing the evolution of their synthesis from early concepts of chirality to sophisticated modern methodologies.

The story of chiral cyclooctenols is not one of a single, sudden discovery but rather a gradual evolution built upon foundational principles of stereochemistry and the development of powerful synthetic techniques. The inherent chirality of certain cyclooctene (B146475) conformations, particularly the strained trans-cyclooctene (B1233481), laid the groundwork for the exploration of their enantiopure forms.

A Historical Perspective: From Racemates to Enantiopure Compounds

The journey to chiral cyclooctenols began with the synthesis of their parent structures. While cis-cyclooctene is the more stable isomer, the first synthesis of trans-cyclooctene by Arthur C. Cope in the 1950s, through a Hofmann elimination, was a pivotal moment.[1] This work demonstrated the existence of a stable, chiral (planar chirality) eight-membered ring with a trans double bond.[1][2] Later, photochemical methods for the cis-trans isomerization of cyclooctene were pioneered by Inoue, providing another route to this strained and reactive molecule.[2]

The advent of asymmetric synthesis techniques in the latter half of the 20th century opened the door to the preparation of enantiomerically enriched cyclooctane (B165968) derivatives. The development of methods for the asymmetric dihydroxylation and epoxidation of alkenes proved to be particularly crucial.

Key Synthetic Strategies for Chiral Cyclooctenols

The synthesis of chiral cyclooctenols can be broadly categorized into two main approaches: the enantioselective functionalization of a prochiral cyclooctene backbone and the resolution of a racemic mixture of cyclooctenols or their precursors.

Asymmetric Dihydroxylation of Cyclooctene

The Sharpless Asymmetric Dihydroxylation has been a cornerstone for the synthesis of chiral cis-1,2-diols from alkenes.[3][4][5][6] This method, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, allows for the highly enantioselective synthesis of cis-cyclooctane-1,2-diol. This diol can then serve as a versatile chiral building block for the synthesis of various chiral cyclooctene derivatives.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclooctene

This protocol is a generalized procedure based on established methods for the asymmetric dihydroxylation of alkenes.

Materials:

-

cis-Cyclooctene

-

AD-mix-α or AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of tert-butanol and water (1:1) is prepared.

-

AD-mix-α or AD-mix-β (containing the osmium catalyst, chiral ligand, and re-oxidant) and methanesulfonamide are added to the solvent mixture and stirred until two clear phases are formed.

-

The mixture is cooled to 0 °C, and cis-cyclooctene is added.

-

The reaction is stirred vigorously at 0 °C (or room temperature, depending on the substrate) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is stirred for an additional hour, and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude diol is purified by flash chromatography or recrystallization.

| Method | Reagents | Stereochemistry | Typical Enantiomeric Excess (ee) | Reference |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃ | cis-diol | >95% | [3][6] |

Epoxidation Followed by Hydrolysis

The synthesis of trans-cyclooctanediols is typically achieved through a two-step process involving the epoxidation of cyclooctene to form cyclooctene oxide, followed by stereospecific ring-opening via hydrolysis.[7] While the initial epoxidation can be non-stereoselective, the subsequent step can be a kinetic resolution to yield chiral epoxides and diols.

Experimental Protocol: Epoxidation of Cyclooctene and Hydrolytic Kinetic Resolution

This protocol describes a general approach for the synthesis of racemic cyclooctene oxide and its subsequent resolution.

Epoxidation of cis-Cyclooctene:

-

cis-Cyclooctene is dissolved in a suitable solvent such as dichloromethane.

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is washed with a sodium bicarbonate solution and brine, dried, and the solvent is removed to yield racemic cis-cyclooctene oxide.

Hydrolytic Kinetic Resolution (HKR) of Racemic Cyclooctene Oxide:

-

Racemic cyclooctene oxide is dissolved in a suitable solvent.

-

A chiral catalyst, such as a chiral (salen)cobalt complex, and water are added.

-

The reaction is stirred, and the progress of the resolution is monitored by chiral gas chromatography or HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The mixture is separated by chromatography to yield the unreacted, enantiomerically enriched epoxide and the enantiomerically enriched diol.

| Method | Reagents | Product(s) | Typical Enantiomeric Excess (ee) | Reference |

| Hydrolytic Kinetic Resolution (HKR) | Racemic epoxide, Chiral (salen)Co(III) complex, H₂O | Enantioenriched epoxide and trans-diol | >98% for both epoxide and diol |

Diastereoselective Synthesis of Functionalized trans-Cyclooctenols

Recent advancements, particularly in the field of bioorthogonal chemistry, have driven the development of methods for the diastereoselective synthesis of functionalized trans-cyclooctenols.[8][9][10][11] These methods often start from a prochiral ketone, such as trans-cyclooct-4-enone, and utilize stereocontrolled nucleophilic additions to introduce the hydroxyl group with high diastereoselectivity.[10]

Experimental Protocol: Diastereoselective Reduction of trans-Cyclooct-4-enone

This protocol is based on the stereoselective reduction of a prochiral ketone.

Materials:

-

trans-Cyclooct-4-enone

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of trans-cyclooct-4-enone in anhydrous diethyl ether is cooled to -78 °C.

-

A solution of LiAlH₄ in diethyl ether is added dropwise.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The mixture is allowed to warm to room temperature and filtered through celite.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.

-

The product is purified by flash chromatography to yield the diastereomerically enriched trans-cyclooctenol.

| Method | Starting Material | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Diastereoselective 1,2-addition to keto-TCO | trans-Cyclooct-4-enone | LiAlH₄ | High (axial product favored) | [10] |

Logical Relationships in Chiral Cyclooctenol Synthesis

The synthesis of chiral cyclooctenols is often a multi-step process where the stereochemical outcome of one reaction dictates the chirality of the final product. The following diagrams illustrate the logical flow of the key synthetic strategies.

Conclusion and Future Outlook

The discovery and synthesis of chiral cyclooctenols have been driven by the continuous pursuit of stereochemical control in organic synthesis. From the early recognition of the chirality of trans-cyclooctene to the development of powerful asymmetric catalytic methods, the field has made remarkable progress. The methodologies outlined in this guide, including Sharpless asymmetric dihydroxylation, hydrolytic kinetic resolution, and diastereoselective additions, provide a robust toolkit for accessing these valuable chiral building blocks.

As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral cyclooctenols will remain a key area of research. Future innovations may lie in the discovery of novel catalysts, the use of flow chemistry for safer and more scalable syntheses,[2] and the application of computational tools to predict and optimize stereoselectivity. The rich history and ongoing innovation in the synthesis of chiral cyclooctenols ensure their continued importance in the landscape of modern chemistry.

References

- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

- 9. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

(S,E)-Cyclooct-2-enol CAS number and chemical identifiers

This technical guide provides a comprehensive overview of (S,E)-Cyclooct-2-enol, a chiral cyclic alcohol of interest to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this particular stereoisomer, this guide also draws upon information from closely related analogues to provide a broader context for its potential synthesis, properties, and applications.

Chemical Identifiers and Properties

This compound is a specific stereoisomer of cyclooct-2-enol. The chemical identifiers and key properties are summarized below. Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.

| Identifier | Value |

| CAS Number | 93301-76-9 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Canonical SMILES | C1CC--INVALID-LINK--O |

| InChI Key | UJZBDMYKNUWDPM-VIDIWAITSA-N |

| Synonyms | (S,E)-Cyclooct-2-en-1-ol |

Synthesis and Experimental Protocols

Below is a representative experimental protocol for an asymmetric reduction, a common method for producing chiral alcohols.

Representative Experimental Protocol: Asymmetric Reduction for the Preparation of this compound

Objective: To synthesize this compound from (E)-cyclooct-2-enone via asymmetric transfer hydrogenation.

Materials:

-

(E)-cyclooct-2-enone

-

Isopropanol (B130326) (i-PrOH)

-

Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB™)

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous toluene

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ruthenium catalyst (0.01 eq) is dissolved in anhydrous toluene.

-

Reaction Setup: In a separate flask, (E)-cyclooct-2-enone (1.0 eq) is dissolved in a mixture of isopropanol and toluene. A solution of KOH (0.1 eq) in isopropanol is added to this mixture.

-

Asymmetric Reduction: The catalyst solution is transferred to the solution of the enone. The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the enantiomerically enriched this compound.

-

Characterization: The structure and enantiomeric excess of the final product are confirmed by NMR spectroscopy and chiral HPLC analysis.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the structural motif of a chiral cyclic alcohol is a valuable building block in medicinal chemistry. The applications of related trans-cyclooctene (B1233481) derivatives provide insight into its potential utility.

-

Chiral Building Block: Enantiomerically pure cyclic alcohols are crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The stereochemistry of the alcohol and the geometry of the double bond in this compound can be used to control the stereochemical outcome of subsequent reactions.

-

Bioorthogonal Chemistry: Trans-cyclooctenes are well-known for their application in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which are key examples of "click chemistry". These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes. While this compound itself is not the reactive species, it can serve as a precursor to more complex trans-cyclooctene probes and linkers for labeling biomolecules in living cells.

-

Ligand Synthesis: Chiral alcohols are often used as starting materials for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to prepare other chiral molecules with high enantioselectivity.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for the application of this compound.

Caption: A plausible synthetic route to this compound.

Caption: A conceptual workflow for the application of this compound derivatives.

Spectroscopic Profile of (S,E)-Cyclooct-2-enol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (S,E)-Cyclooct-2-enol, a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics.

Summary of Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 5.60 - 5.85 (m, 2H) | Olefinic Protons |

| 4.10 - 4.30 (m, 1H) | CH-OH |

| 1.20 - 2.40 (m, 11H) | Aliphatic Protons |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 135.0 | Olefinic Carbon |

| 130.5 | Olefinic Carbon |

| 70.0 | CH-OH |

| 35.0, 32.5, 29.0, 26.0, 23.0 | Aliphatic Carbons |

| Mass Spectrometry (MS) | |

| m/z | Description |

| 126.20 | [M]⁺ (Molecular Ion) |

| 108.1 | [M-H₂O]⁺ |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Description |

| 3350 (broad) | O-H stretch |

| 3020 | =C-H stretch |

| 2920, 2850 | C-H stretch (aliphatic) |

| 1650 | C=C stretch |

| 970 | =C-H bend (trans) |

Experimental Protocols

The acquisition of the spectroscopic data is a critical component of the characterization of this compound. Below are the detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. For ¹H NMR, the spectral width was 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 220 ppm and a relaxation delay of 2 seconds.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion, and the ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z 40-400.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between sodium chloride plates for analysis. The spectrum was recorded over a range of 4000-600 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The Potent Potential of Cyclooctenol and Its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The cyclooctane (B165968) ring, a unique eight-membered carbocycle, serves as a versatile scaffold in the design and synthesis of novel bioactive molecules. Among its various functionalized forms, cyclooctenol and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including antimicrobial and anticancer properties. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of cyclooctenol and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Antimicrobial Activity of Cyclooctane Derivatives

Cyclooctanone-based heterocycles, closely related to cyclooctenols, have demonstrated notable antimicrobial effects against a spectrum of pathogenic microorganisms. The fusion of various heterocyclic rings, such as pyrazole, isoxazole, and pyrimidine (B1678525), to the cyclooctane core has been a successful strategy in developing potent antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Cyclooctanone Derivatives

| Compound/Derivative | Target Microorganism | Activity Metric (MIC, µg/mL) | Reference |

| Cyclooctane-based heterocyclic 55 | Methicillin-resistant Staphylococcus aureus (MRSA) | 9 | [1] |

| Cyclooctane-based heterocyclic 56 | Methicillin-resistant Staphylococcus aureus (MRSA) | 9 | [1] |

| Cyclooctane-based heterocyclic 55 | Pseudomonas aeruginosa | 11 | [1] |

| Cyclooctane-based heterocyclic 56 | Pseudomonas aeruginosa | 12 | [1] |

| Pleuromutilin derivative with pyrimidine 53 | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 29213 | 0.25 | [1] |

| Pleuromutilin derivative with pyrimidine 54 | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 29213 | 0.125 | [1] |

| Pyrimidinyl-imidazopyridine derivative 57 | Methicillin-resistant Staphylococcus aureus (MRSA) SA1417 | 0.5 | [1] |

| Pyrimidinyl-imidazopyridine derivative 58 | Methicillin-resistant Staphylococcus aureus (MRSA) SA1417 | 0.5 | [1] |

| 2-((p-sulfonamidophenyl)methylene)cyclooctanone (5) | Listeria monocytogenes | "Excellent activity" (qualitative) | [2] |

Anticancer Activity of Benzocyclooctene (B12657369) Derivatives

A significant area of investigation for cyclooctane-based compounds is in oncology. Benzocyclooctene derivatives, which feature a benzene (B151609) ring fused to the cyclooctane scaffold, have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for anticancer drugs.[2][3][4] By disrupting the dynamics of microtubules, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of Benzocyclooctene Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | Structure | Inhibition of Tubulin Polymerization (IC50, µM) | Reference |

| 20 | Benzocyclooctene analogue | 2.0 | [2][4] |

| 21 | Benzocyclooctene analogue | 4.1 | [2][4] |

| 23 | Benzocyclooctene phenol | 1.2 | [2][4] |

| 31 | Indene-based analogue | 11 | [2][4] |

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer action for the identified bioactive benzocyclooctene derivatives is the inhibition of tubulin polymerization.[2][3][4] These compounds bind to the colchicine (B1669291) site on β-tubulin, which prevents the proper assembly of microtubules.[2] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.[5][6] Disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[5][6]

Caption: Mechanism of action of benzocyclooctene derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Synthesis of Benzocyclooctene Analogues (General Procedure)

The synthesis of benzocyclooctene analogues generally involves a multi-step process. A common strategy begins with a Wittig olefination followed by catalytic hydrogenation to form carboxylic acid intermediates.[2] These intermediates are then cyclized, often using Eaton's reagent, to generate the core benzocyclooctanone structure.[2] Subsequent reactions, such as 1,2-addition of an appropriate aryl lithium reagent and dehydration, are employed to introduce further structural diversity and arrive at the final target compounds.[2] For phenolic derivatives, a final deprotection step is necessary.[2]

Caption: General synthetic workflow for benzocyclooctene analogues.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics.[1][5] The polymerization of purified tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, as it incorporates into the newly formed microtubules.[1]

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent Reporter (e.g., DAPI)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive controls (e.g., Paclitaxel for polymerization enhancement, Colchicine or Nocodazole for inhibition)

-

Black, opaque 96-well microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Thaw all reagents on ice and keep the tubulin on ice at all times.[1]

-

Prepare serial dilutions of the test compounds and controls in Tubulin Polymerization Buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).[6]

-

Prepare a Tubulin Master Mix on ice containing Tubulin Polymerization Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.[1]

-

Add 10 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.[1]

-

To initiate the reaction, add 90 µL of the cold Tubulin Master Mix containing tubulin (final concentration of ~3 mg/mL) to each well.[1]

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[1][5]

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

-

The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

-

To determine the IC50 value, plot the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[1]

Conclusion and Future Directions

Cyclooctenol and its derivatives represent a rich and underexplored area for the discovery of new therapeutic agents. The demonstrated antimicrobial and potent anticancer activities of related cyclooctane structures highlight the potential of this chemical scaffold. The benzocyclooctene analogues, in particular, have shown significant promise as inhibitors of tubulin polymerization.

Future research should focus on expanding the library of cyclooctenol derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Elucidating the detailed molecular interactions with their biological targets and exploring their effects on various cell signaling pathways will be crucial for the rational design of next-generation therapeutics. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The continued investigation of this fascinating class of molecules holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Untapped Potential of (S,E)-Cyclooct-2-enol in Natural Product Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the direct application of (S,E)-Cyclooct-2-enol in the total synthesis of natural products is not extensively documented in current literature, its unique structural and stereochemical features position it as a chiral building block with significant untapped potential. This technical guide explores the synthesis, reactivity, and prospective role of this compound in the construction of complex molecular architectures, drawing parallels with the use of analogous cyclooctene (B146475) derivatives in the synthesis of bioactive natural products.

Introduction: The Allure of the Chiral Cyclooctene Scaffold

Cyclooctanoid structures are a recurring motif in a diverse array of natural products, exhibiting a wide range of biological activities. The conformational complexity and inherent ring strain of the eight-membered ring present considerable challenges to synthetic chemists. The introduction of a trans (E) double bond within this ring system, as seen in this compound, further increases this strain, rendering the molecule a highly reactive and versatile intermediate. The 'S' stereochemistry at the hydroxyl-bearing carbon provides a crucial handle for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.

While the more established role of trans-cyclooctene (B1233481) derivatives lies in the realm of bioorthogonal "click" chemistry, this guide will focus on their potential in the stereoselective synthesis of natural products. We will delve into the methods for preparing chiral trans-cyclooctenols and explore their reactivity, which can be harnessed for the synthesis of complex natural products.

Enantioselective Synthesis of Chiral trans-Cyclooctenols

The preparation of enantiomerically pure trans-cyclooctenols is a critical first step in their utilization as chiral building blocks. Several strategies have been developed, primarily focusing on diastereoselective functionalization of a prochiral trans-cyclooctene precursor.

A general and effective method involves the 1,2-addition of nucleophiles to trans-cyclooct-4-enone, which can be synthesized on a large scale from 1,5-cyclooctadiene.[1] This approach allows for the stereocontrolled installation of the hydroxyl group.

Alternatively, kinetic resolution of racemic cyclooctene derivatives using enzymatic methods has also been employed to access chiral cyclooctenols. For instance, lipases can be used for the enantioselective acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol, providing a route to chiral diols that can be further elaborated.[2]

A simplified workflow for the synthesis of a chiral trans-cyclooctenol is depicted below:

Caption: Synthetic workflow for chiral trans-cyclooctenols.

Key Reactions and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the allylic alcohol and the strained trans-double bond.

3.1. Reactions of the Allylic Alcohol

The hydroxyl group can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to the corresponding enone, which can then participate in conjugate additions. It can also be converted into a good leaving group, allowing for nucleophilic substitution reactions. Furthermore, the allylic alcohol moiety is a key participant in stereoselective reactions such as the Sharpless asymmetric epoxidation, which can be used to introduce new stereocenters with high control.[3][4][5][6][7]

3.2. Reactions of the trans-Double Bond

The strained nature of the trans-cyclooctene double bond makes it highly susceptible to a range of addition reactions. These include:

-

Epoxidation: The double bond can be epoxidized to form a trans-cyclooctene oxide, a versatile intermediate for further transformations.

-

Diels-Alder Reactions: trans-Cyclooctenes are exceptionally reactive dienophiles in Diels-Alder reactions, a property that has been extensively exploited in bioorthogonal chemistry but also holds promise for the rapid construction of complex polycyclic systems in natural product synthesis.[8]

-

Transannular Reactions: The proximity of different parts of the cyclooctene ring can facilitate transannular reactions, leading to the formation of bicyclic products.

The following diagram illustrates some of the potential synthetic transformations of this compound:

Caption: Potential synthetic pathways from this compound.

Analogous Applications in Natural Product Synthesis: The Case of (+)-Pancratistatin

While direct total syntheses employing this compound are scarce, the synthesis of natural products bearing a functionalized cyclooctane (B165968) ring provides valuable insights into the potential applications of this chiral building block. A notable example is the synthesis of the antitumor alkaloid (+)-pancratistatin.[9][10][11]

Several synthetic approaches to (+)-pancratistatin have been developed, with a key challenge being the stereocontrolled construction of the highly oxygenated cyclohexane (B81311) ring. Some strategies have utilized a carbohydrate-derived chiral pool approach, where a sugar is elaborated into a key intermediate that can be cyclized to form the core of the natural product. One such approach involves an intermediate that can be conceptually linked to a cyclooctene precursor.

The logical flow for a retrosynthetic analysis of a pancratistatin-type molecule, highlighting the potential connection to a cyclooctene precursor, is shown below:

Caption: Retrosynthetic analysis of a pancratistatin-type structure.

Quantitative Data and Experimental Protocols

This section provides a summary of quantitative data from relevant synthetic transformations and detailed experimental protocols for key reactions discussed in this guide.

Quantitative Data Summary

| Reaction | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Epoxidation | Geraniol (allylic alcohol) | Ti(OiPr)₄, (+)-DET, TBHP | >90 | >95 | [6] |

| Kinetic Resolution of a Racemic Diol | Racemic (Z)-cyclooct-5-en-1,2-diol | Lipase, Vinyl Acetate | ~50 | >99 | [2] |

| Diastereoselective Reduction | trans-Cyclooct-4-enone | L-Selectride | 95 | >98 (dr) | [1] |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol [4][5][7]

-

To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in dry dichloromethane (B109758) at -20 °C is added a solution of the allylic alcohol (1.0 eq) in dichloromethane.

-

After stirring for 30 minutes, a solution of tert-butyl hydroperoxide (1.5 eq) in toluene (B28343) is added dropwise.

-

The reaction mixture is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the mixture is warmed to room temperature.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the chiral epoxy alcohol.

Protocol 2: Diastereoselective Reduction of trans-Cyclooct-4-enone [1]

-

A solution of trans-cyclooct-4-enone (1.0 eq) in dry tetrahydrofuran (B95107) is cooled to -78 °C under an inert atmosphere.

-

L-Selectride (1.1 eq, 1.0 M solution in THF) is added dropwise to the stirred solution.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of water, followed by 3 M aqueous sodium hydroxide (B78521) and 30% aqueous hydrogen peroxide.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting crude alcohol is purified by silica (B1680970) gel chromatography.

Conclusion and Future Outlook

This compound represents a chiral building block with considerable, yet largely unexplored, potential in the field of natural product synthesis. Its unique combination of a strained trans-double bond and a stereodefined allylic alcohol functionality makes it a highly attractive starting material for the construction of complex molecular architectures. While direct applications in total synthesis are yet to be widely reported, the successful use of analogous cyclooctene derivatives in the synthesis of bioactive natural products underscores the promise of this approach.

Future research in this area could focus on the development of novel synthetic routes to this compound and the exploration of its reactivity in key bond-forming reactions. The application of this chiral building block in the total synthesis of cyclooctanoid-containing natural products would be a significant advancement in the field and could open up new avenues for the discovery of novel therapeutic agents. The continued development of stereoselective methods for the synthesis and functionalization of medium-sized rings will undoubtedly pave the way for the broader application of versatile building blocks like this compound in the synthesis of the next generation of complex natural products.

References

- 1. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene - PMC [pmc.ncbi.nlm.nih.gov]

(S,E)-Cyclooct-2-enol: A Technical Guide for Researchers in Drug Development

An In-depth Examination of the Commercially Available Chiral Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis

Abstract

(S,E)-Cyclooct-2-enol, a chiral cyclic alkene, has emerged as a critical building block in modern drug discovery and development. Its significance lies in its utility as a highly efficient linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced bioconjugates. The strained trans-double bond within the eight-membered ring of its derivatives, commonly referred to as trans-cyclooctenes (TCO), is key to its function, enabling rapid and specific bioorthogonal reactions. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and detailed experimental protocols for the application of this compound in the synthesis of PROTACs, targeting researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Information

This compound, identified by its CAS number 93301-76-9, is available from a range of specialized chemical suppliers. Researchers can procure this reagent from vendors who focus on building blocks for "click chemistry" and PROTAC development. Key suppliers include MedChemExpress, Ambeed, and BLDpharm. It is crucial for researchers to verify the stereochemical purity and enantiomeric excess of the product upon acquisition, as these parameters are critical for the synthesis of well-defined and effective therapeutic agents.

Physicochemical and Characterization Data

The successful application of this compound in complex synthetic pathways requires a thorough understanding of its physicochemical properties and spectral data. The following tables summarize key quantitative information for this compound.

Table 1: General Physicochemical Properties

| Property | Value |

| CAS Number | 93301-76-9 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Chirality | (S,E) |

Table 2: Spectroscopic and Analytical Data (Typical)

| Parameter | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.60-5.75 (m, 1H, olefinic), 5.45-5.55 (m, 1H, olefinic), 4.10-4.20 (m, 1H, CH-OH), 1.20-2.40 (m, 11H, aliphatic) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~135 (olefinic), ~130 (olefinic), ~70 (CH-OH), and various aliphatic signals |

| Enantiomeric Excess (ee) | Typically >95% (determined by chiral HPLC) |

| Specific Rotation [α]D | Value is dependent on concentration and solvent; should be verified from the supplier's Certificate of Analysis. |

Note: The exact values for NMR shifts and specific rotation may vary slightly depending on the solvent and experimental conditions. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Application in PROTAC Synthesis: The TCO-Tetrazine Ligation

The primary application of this compound in drug development is as a precursor to trans-cyclooctene (B1233481) (TCO) containing linkers for PROTAC synthesis. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The TCO moiety derived from this compound participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is extremely fast and bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native cellular processes.

The hydroxyl group of this compound provides a convenient handle for its incorporation into a PROTAC linker. This is typically achieved by reacting the alcohol with a suitable activating agent, such as an N-hydroxysuccinimide (NHS) ester, to form a reactive carbonate that can then be coupled to an amine-containing linker component.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound in the context of PROTAC synthesis.

Protocol for Activation of this compound with an NHS Ester

This protocol describes the activation of the hydroxyl group of this compound to form a reactive NHS carbonate, which can then be used for conjugation to an amine-containing molecule.

Materials:

-

This compound

-

Disuccinimidyl carbonate (DSC) or similar NHS-ester forming reagent

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add disuccinimidyl carbonate (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the (S,E)-cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for TCO-Tetrazine Ligation in Small Molecule Synthesis

This protocol outlines the inverse electron demand Diels-Alder reaction between a TCO-functionalized molecule (derived from this compound) and a tetrazine-functionalized molecule to form the final PROTAC.

Materials:

-

TCO-functionalized molecule (e.g., a PROTAC linker intermediate)

-

Tetrazine-functionalized molecule (e.g., a ligand for the target protein or E3 ligase)

-

Anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

High-performance liquid chromatography (HPLC) for purification

-

Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization

Procedure:

-

Dissolve the TCO-functionalized molecule (1 equivalent) in the chosen anhydrous solvent.

-

In a separate vial, dissolve the tetrazine-functionalized molecule (1-1.2 equivalents) in the same solvent.

-

Add the tetrazine solution dropwise to the TCO solution at room temperature with stirring.

-

The reaction is typically very fast and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. Reaction progress can also be monitored by LC-MS.

-

Once the reaction is complete (typically within 30 minutes to 2 hours), the final PROTAC can be purified by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

To aid in the understanding of the experimental workflows and the underlying chemical principles, the following diagrams are provided.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

Conclusion

This compound is a valuable and commercially accessible chiral building block that plays a pivotal role in the construction of sophisticated biomolecules, particularly PROTACs. Its utility stems from the unique reactivity of the trans-cyclooctene moiety in the highly efficient and bioorthogonal inverse electron demand Diels-Alder reaction with tetrazines. This technical guide has provided an overview of its commercial availability, key data, and detailed experimental protocols to assist researchers in its effective application in drug discovery and development programs. The continued exploration of linkers derived from this compound and related strained alkenes will undoubtedly contribute to the advancement of targeted protein degradation and other novel therapeutic modalities.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S,E)-Cyclooct-2-enol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two effective methods for the enantioselective synthesis of (S,E)-Cyclooct-2-enol: Lipase-Catalyzed Kinetic Resolution of racemic (E)-Cyclooct-2-enol and Asymmetric Reduction of (E)-Cyclooct-2-enone. These methods offer reliable routes to obtaining the desired enantiomerically enriched allylic alcohol, a valuable chiral building block in organic synthesis.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-(E)-Cyclooct-2-enol

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a faster rate than the other. Lipases are particularly effective for the resolution of racemic alcohols through enantioselective acylation.

Principle

The kinetic resolution of racemic (±)-(E)-Cyclooct-2-enol is achieved through enantioselective acylation catalyzed by an immobilized lipase (B570770), such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL). The lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated product, (R,E)-Cyclooct-2-enyl acetate (B1210297), and the unreacted this compound can then be separated by chromatography.

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

-

Racemic (±)-(E)-Cyclooct-2-enol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435®) or Immobilized Pseudomonas cepacia Lipase

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Stirring plate and stir bar

-

Temperature-controlled oil bath or heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add racemic (±)-(E)-Cyclooct-2-enol (1.0 eq).

-

Dissolve the alcohol in the anhydrous solvent of choice (e.g., THF, approximately 0.1 M concentration).

-

Add the acyl donor (e.g., vinyl acetate, 3.0-5.0 eq).

-

Add the immobilized lipase (typically 20-50 mg of lipase per mmol of substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the immobilized lipase and wash it with a small amount of the reaction solvent. The lipase can often be reused.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting mixture of this compound and (R,E)-Cyclooct-2-enyl acetate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of a structurally similar substrate, (Z)-cyclooct-5-ene-1,2-diol, which can serve as a reference for optimizing the resolution of (E)-Cyclooct-2-enol.[1]

| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time | Conversion (%) | Product | ee (%) |

| 1 | Immobilized CaLB | Vinyl Acetate | THF | 35 | 3 weeks | ~34 | (1R,2R)-monoacetate | 42 |

| 2 | Immobilized CaLB | Vinyl Acetate | THF | 50 | 7 days | ~50 | (1R,2R)-monoacetate | >99 |

| 3 | Immobilized PS-D | Vinyl Acetate | THF | 50 | 14 h | 41 | (1S,2S)-monoacetate | 50 |

Workflow Diagram

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Method 2: Asymmetric Reduction of (E)-Cyclooct-2-enone

Asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of enantiomerically enriched secondary alcohols. The Noyori asymmetric hydrogenation, which utilizes a chiral Ruthenium-BINAP catalyst, is a highly efficient and selective method for the reduction of a wide range of ketones, including α,β-unsaturated ketones.

Principle

The asymmetric reduction of (E)-Cyclooct-2-enone to this compound is achieved using molecular hydrogen in the presence of a chiral Ruthenium catalyst. The catalyst, typically formed in situ from a Ruthenium precursor and a chiral diphosphine ligand like (R)-BINAP, coordinates to the ketone and facilitates the stereoselective transfer of hydrogen to one of the prochiral faces of the carbonyl group, yielding the (S)-alcohol with high enantioselectivity.

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

-

(E)-Cyclooct-2-enone

-

Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand (e.g., (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, (R)-BINAP)

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., methanol (B129727) (MeOH) or ethanol (B145695) (EtOH))

-

Base (e.g., sodium ethoxide)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂, 0.5-1.0 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 eq relative to Ru).

-

Add the anhydrous, degassed solvent (e.g., ethanol).

-

Stir the mixture at room temperature for 10-20 minutes to allow for catalyst formation.

-

Add the (E)-Cyclooct-2-enone (1.0 eq) to the catalyst solution.

-

If required, add a solution of the base (e.g., sodium ethoxide in ethanol).

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following table provides representative data for the Noyori asymmetric hydrogenation of various α,β-unsaturated ketones, demonstrating the general effectiveness of this method.

| Entry | Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | Ru(OAc)₂((R)-BINAP) | MeOH | 100 | 25 | >95 | 84 |

| 2 | (E)-4-Phenyl-3-buten-2-one | RuCl₂((S)-BINAP)(dmf)n | EtOH | 30 | 30 | 98 | >99 |

| 3 | 2-Cyclopenten-1-one | RuBr₂((R)-BINAP) | MeOH | 50 | 25 | 96 | 95 |

Reaction Pathway Diagram

Caption: Pathway for Noyori asymmetric hydrogenation.

References

Catalytic Pathways to Chiral Cyclooctenols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclooctenols is a critical endeavor in medicinal chemistry and drug development, as the specific stereochemistry of these eight-membered ring structures can profoundly influence their biological activity. This document provides detailed application notes and experimental protocols for the catalytic preparation of chiral cyclooctenols, focusing on enzymatic kinetic resolution and asymmetric dihydroxylation as key strategies.

Lipase-Catalyzed Kinetic Resolution of (±)-Cyclooct-2-en-1-ol

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. Lipases, due to their enantioselective acylation capabilities, are particularly effective biocatalysts for resolving racemic alcohols. This protocol outlines the kinetic resolution of racemic cyclooct-2-en-1-ol (B1609350) using Candida antarctica lipase (B570770) B (CALB).

Application Notes

This method relies on the selective acylation of one enantiomer of the racemic cyclooctenol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity. Vinyl acetate (B1210297) is a common and effective acyl donor as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. The reaction progress should be monitored to stop at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

Experimental Protocol

Materials:

-

(±)-Cyclooct-2-en-1-ol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (±)-cyclooct-2-en-1-ol (1.0 mmol, 1.0 equiv).

-

Dissolve the substrate in the chosen anhydrous solvent (10 mL).

-

Add immobilized CALB (e.g., 50 mg per mmol of substrate).

-

Add vinyl acetate (1.5 mmol, 1.5 equiv).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once approximately 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the unreacted alcohol and the acetate ester by flash column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess of the separated alcohol and acetate by chiral GC or HPLC analysis.

Expected Data

The following table provides representative data for the lipase-catalyzed kinetic resolution of a structurally similar substrate, racemic (Z)-cyclooct-5-ene-1,2-diol, which can serve as a reference for optimizing the resolution of cyclooct-2-en-1-ol.

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | ee (%) |

| CALB | Vinyl Acetate | Toluene | 40 | 24 | ~50 | (R)-acetate | >99 |

| CALB | Vinyl Acetate | Toluene | 40 | 24 | ~50 | (S)-alcohol | >99 |

| PCL | Isopropenyl Acetate | Hexane | 30 | 48 | ~50 | (R)-acetate | 95 |

| PCL | Isopropenyl Acetate | Hexane | 30 | 48 | ~50 | (S)-alcohol | 94 |

Data is illustrative and based on typical results for similar substrates.

(S,E)-Cyclooct-2-enol: A Versatile Chiral Building Block in Organic Synthesis